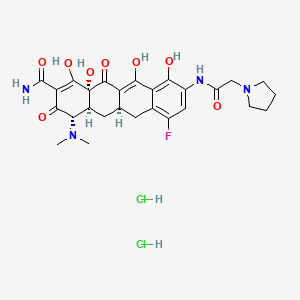

Eravacycline dihydrochloride

描述

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .

Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .Molecular Structure Analysis

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .科学研究应用

广谱抗菌活性:Eravacycline 对革兰氏阳性菌、革兰氏阴性菌和厌氧菌表现出广谱抗菌活性,对多重耐药菌具有显着的效力。它的结构类似于替加环素,通过与 30S 核糖体亚基结合来抑制细菌蛋白质合成 (Zhanel 等人,2016 年)。

对各种感染的疗效:Eravacycline 已在复杂性腹腔内感染 (cIAI) 和复杂性尿路感染 (cUTI) 的治疗中进行 II 期和 III 期临床试验评估,显示出有希望的疗效和安全性 (Solomkin 等人,2013 年)。

体外和体内疗效:研究表明,Eravacycline 对多种细菌病原体具有体外和体内疗效。即使对多重耐药菌株,其活性仍然很强 (Morrissey 等人,2019 年)。

安全性和耐受性:临床试验发现,Eravacycline 通常耐受性良好。报告的常见不良事件包括恶心和呕吐等胃肠道反应,但 Eravacycline 治疗组的发生率较低 (Solomkin 等人,2016 年)。

药代动力学和药物相容性:Eravacycline 表现出线性的药代动力学,并已评估与其他肠外药物的相容性,证明与大多数药物具有物理相容性。这种相容性信息对于在临床环境中联用至关重要 (Avery 等人,2019 年)。

治疗多重耐药感染的潜在用途:Eravacycline 显示出作为由多重耐药病原体引起的严重感染的治疗选择的潜力,这些病原体在全球医疗保健环境中越来越受到关注 (Bassetti & Righi,2014 年)。

安全和危害

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

未来方向

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBSSTYDNTVAEU-RZVFYPHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33Cl2FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027691 | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eravacycline dihydrochloride | |

CAS RN |

1334714-66-7 | |

| Record name | Eravacycline dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)